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3,5,5-Trimethylimidazolidine-2,4-dione Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Aqueous Extraction and Recovery of 3,5,5-Trimethylimidazolidine-2,4-dione and its Co-products
Application Notes and Protocols for the Aqueous Extraction and Recovery of 3,5,5-Trimethylimidazolidine-2,4-dione and its Co-products
Introduction
3,5,5-Trimethylimidazolidine-2,4-dione is a substituted hydantoin derivative with potential applications in pharmaceutical and chemical industries. The synthesis of this compound, typically involving the methylation of 5,5-dimethylhydantoin, often results in a crude mixture containing the desired product, unreacted starting materials, and various side-products. Efficient purification is paramount to obtaining a high-purity final product. This document provides a comprehensive guide to the aqueous extraction and recovery methods for 3,5,5-trimethylimidazolidine-2,4-dione, tailored for researchers, scientists, and drug development professionals. The protocols described herein are designed based on established chemical principles and practices for the purification of related hydantoin compounds.
Understanding the Chemical Landscape: Synthesis and Co-products
The most probable synthetic route to 3,5,5-trimethylimidazolidine-2,4-dione involves two key stages:
-
Synthesis of 5,5-dimethylhydantoin: This is commonly achieved through the Bucherer-Bergs reaction, which utilizes acetone, an alkali metal cyanide (e.g., sodium or potassium cyanide), and ammonium carbonate.[1][2] This one-pot synthesis is efficient but can lead to a variety of impurities.
-
N-Methylation: The subsequent methylation of 5,5-dimethylhydantoin at the N-3 position, likely using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, yields the final product.
Based on this synthetic pathway, the primary components in the crude reaction mixture are likely to be:
-
Target Product: 3,5,5-trimethylimidazolidine-2,4-dione
-
Precursor: Unreacted 5,5-dimethylhydantoin
-
Starting Materials and By-products from Bucherer-Bergs reaction: Residual acetone, cyanide salts, ammonium salts, and potentially polymeric materials.[3]
-
By-products from Methylation: Unreacted methylating agent and its hydrolysis products (e.g., methanol and sulfuric acid from dimethyl sulfate), and potentially over-methylated by-products.
The successful separation of 3,5,5-trimethylimidazolidine-2,4-dione from these co-products hinges on exploiting the differences in their physicochemical properties, particularly their solubility in aqueous and organic phases, and their acidic/basic characteristics.
Core Principles of Aqueous Extraction and Recovery
The methodologies outlined below are centered on liquid-liquid extraction and crystallization, leveraging the differential solubility and partitioning behavior of the target compound and its impurities.
-
pH-Dependent Solubility: 5,5-dimethylhydantoin possesses an acidic proton on the N-1 nitrogen, making it soluble in aqueous base. In contrast, the target product, 3,5,5-trimethylimidazolidine-2,4-dione, lacks this acidic proton and is expected to be significantly less soluble in aqueous base, thus providing a basis for separation.
-
Solvent Partitioning: The use of a water-immiscible organic solvent in conjunction with an aqueous phase allows for the selective partitioning of the less polar target molecule into the organic layer, while more polar impurities remain in the aqueous phase.
-
Crystallization: The final recovery and purification of the product can be achieved by crystallization from a suitable solvent system, which relies on the principle that the desired compound will have lower solubility at reduced temperatures, allowing it to crystallize out of the solution while impurities remain dissolved.
Experimental Protocols
Protocol 1: pH-Mediated Aqueous Extraction for the Removal of 5,5-Dimethylhydantoin
This protocol is designed for the selective removal of the unreacted precursor, 5,5-dimethylhydantoin, from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing 3,5,5-trimethylimidazolidine-2,4-dione
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate. A starting ratio of 1:10 (w/v) of crude material to solvent is recommended.
-
Initial Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with an equal volume of deionized water to remove highly water-soluble impurities such as inorganic salts. Drain the aqueous layer.
-
Basic Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The unreacted 5,5-dimethylhydantoin will be deprotonated and extracted into the aqueous basic layer.
-
Separation: Carefully drain the lower aqueous layer.
-
Repeat Basic Extraction: Repeat the basic extraction (steps 3 and 4) one to two more times to ensure complete removal of the 5,5-dimethylhydantoin.
-
Neutralization Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine to facilitate the removal of residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the dried organic solution and concentrate it using a rotary evaporator to yield the crude 3,5,5-trimethylimidazolidine-2,4-dione.
Diagram of pH-Mediated Aqueous Extraction Workflow
Caption: Workflow for the removal of acidic impurities.
Protocol 2: Recrystallization for Final Product Recovery and Polishing
This protocol outlines the final purification step to obtain high-purity, crystalline 3,5,5-trimethylimidazolidine-2,4-dione. The choice of solvent is critical and may require some empirical optimization. A mixed solvent system of ethanol and water is often effective for hydantoins.
Materials:
-
Crude 3,5,5-trimethylimidazolidine-2,4-dione from Protocol 1
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, determine the approximate solubility of the crude product in ethanol at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and gently boil for 5-10 minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.
Diagram of Recrystallization Workflow
Caption: General procedure for product recrystallization.
Data Presentation and Quality Control
The efficiency of the extraction and recovery process should be monitored at each stage using appropriate analytical techniques.
| Parameter | Analytical Method | Expected Outcome |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Increase in the peak area of 3,5,5-trimethylimidazolidine-2,4-dione and decrease/disappearance of impurity peaks. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Spectra consistent with the structure of 3,5,5-trimethylimidazolidine-2,4-dione. |
| Yield Calculation | Gravimetric analysis | Determine the percentage yield of the purified product relative to the starting crude material. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The effectiveness of the pH-mediated extraction can be confirmed by analyzing the aqueous basic washings for the presence of 5,5-dimethylhydantoin. Similarly, the purity of the final product after recrystallization should be assessed to ensure the removal of co-products. It is recommended to perform a small-scale pilot experiment to optimize solvent ratios and crystallization conditions before proceeding with a larger batch.
References
-
5,5-Dimethylhydantoin. In Wikipedia; 2023. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia MDPI. [Link]
-
Bucherer–Bergs reaction. In Wikipedia; 2023. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021 , 26(13), 4024. [Link]
-
Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. 2013 , 25(1), 493-495. [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules. 2020 , 25(18), 4275. [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]
- Process for preparing methylolated hydantoins.
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]
-
3,5,5-trimethylimidazolidine-2,4-dione — Chemical Substance Information. NextSDS. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. 2016 , 25, 1183–1192. [Link]
-
Dynamics and Malleability of Plant DNA Methylation During Abiotic Stresses. Plants. 2024 , 13(5), 699. [Link]
- One-step process for preparing hydantoin.
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. 2017 , 60(4), 185-205. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
Flash methylation and GLC of diphenylhydantoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin. Journal of Pharmaceutical Sciences. 1971 , 60(2), 327-329. [Link]
-
5,5-Dimethylhydantoin. TRIGON Chemie. [Link]
-
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
DNA methylation changes involved in the tumor increase in F2 males born to gestationally arsenite‐exposed F1 male mice. Genes, Chromosomes and Cancer. 2021 , 60(10), 684-694. [Link]
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Application Note & Protocol: Advanced Synthesis of Poly(trimethylene carbonate) via Hydantoinate and Superbase Cocatalysis
Application Note & Protocol: Advanced Synthesis of Poly(trimethylene carbonate) via Hydantoinate and Superbase Cocatalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Need for Precisely Engineered Biodegradable Polymers
Poly(trimethylene carbonate) (PTMC) is a leading aliphatic polycarbonate renowned for its excellent biocompatibility, biodegradability into non-toxic products, and desirable mechanical properties, such as flexibility and toughness.[1][2][3][4] Unlike polyesters such as polylactic acid (PLA) and polyglycolic acid (PGA), the degradation of PTMC does not produce acidic byproducts, making it particularly suitable for sensitive biomedical applications, including drug delivery systems, temporary implants, and tissue engineering scaffolds.[4][5]
The synthesis of PTMC is primarily achieved through the ring-opening polymerization (ROP) of its cyclic monomer, trimethylene carbonate (TMC).[3][6] While traditional metal-based catalysts like stannous octoate have been widely used, there is a growing demand for metal-free organocatalytic systems to avoid potential metal contamination in the final polymer, which is a critical concern for biomedical applications.[3][7] This guide details a highly efficient and controlled organocatalytic approach utilizing a binary system of a hydantoinate initiator and a superbase cocatalyst. This system offers exceptional control over polymer molecular weight and dispersity, enabling the synthesis of well-defined PTMC for advanced applications.[8]
The Catalytic System: A Synergistic Approach to Ring-Opening Polymerization
The power of this catalytic system lies in the cooperative action of two components: a hydantoin initiator and an organic superbase. This dual-catalyst approach provides a highly tunable and efficient pathway for the ROP of TMC.[8]
-
The Hydantoin Initiator: Hydantoins, such as 1,5,5-trimethylimidazolidine-2,4-dione (HHyd2) and 3,5,5-trimethylimidazolidine-2,4-dione (HHyd3), serve as the pro-initiator in this system.[8] Their acidity and steric properties can be finely tuned through chemical modification, allowing for precise control over the polymerization process.[8]
-
The Superbase Cocatalyst: An organic superbase, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is employed to deprotonate the hydantoin.[8] This in-situ generation of the highly nucleophilic hydantoinate anion is what initiates the polymerization. The choice of superbase is critical; amidines (like DBU) and guanidines (like TBD) have proven to be particularly effective.[8]
Mechanism of Action: A Cooperative Activation Pathway
The polymerization proceeds through a cooperative activation mechanism, where both components of the catalytic system play distinct and crucial roles.[8] This dual activation is the key to the high efficiency and control observed with this system.
-
Initiator Activation: The superbase abstracts a proton from the hydantoin (HHyd), generating a nucleophilic hydantoinate anion and a protonated superbase (conjugate acid).[8]
-
Chain Initiation: The hydantoinate anion attacks the carbonyl carbon of the TMC monomer, leading to the ring-opening and the formation of a propagating polymer chain with a carbonate chain end activated by the hydantoinate.[8]
-
Monomer Activation: Simultaneously, the conjugate acid of the superbase activates the incoming TMC monomer through hydrogen bonding. This electrophilic activation makes the monomer more susceptible to nucleophilic attack by the growing polymer chain.[8]
-
Propagation: The activated monomer is then added to the growing polymer chain, regenerating the active chain end for the next propagation step.
This synergistic mechanism allows for rapid and controlled polymerization, even at room temperature.[8] The controlled/living nature of this polymerization has been confirmed through kinetic studies and chain extension experiments.[8]
Caption: Cooperative activation mechanism in hydantoinate/superbase catalyzed ROP of TMC.
Experimental Protocols
Materials and Reagents
-
Trimethylene Carbonate (TMC): Must be of high purity. Recrystallize from ethyl acetate and dry under vacuum before use.
-
Hydantoin Initiator (e.g., 1,5,5-trimethylimidazolidine-2,4-dione, HHyd2): Synthesize according to literature procedures or purchase from a reliable supplier. Dry under vacuum before use.
-
Superbase Cocatalyst (e.g., DBU): Distill over calcium hydride and store under an inert atmosphere.
-
Solvent (e.g., Dichloromethane, DCM or Tetrahydrofuran, THF): Anhydrous grade, purified using a solvent purification system.
-
Initiator (e.g., Benzyl Alcohol, BnOH): For controlled molecular weight, an external initiator is often used. Distill and dry before use.
-
Quenching Agent: Benzoic acid or acetic acid.
-
Precipitation Solvent: Cold methanol.
Note: All glassware should be flame-dried under vacuum and all manipulations performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Solution Polymerization of TMC
This protocol describes a typical solution polymerization at room temperature, which generally yields polymers with narrow dispersity.[8]
-
Preparation: In a glovebox, add the desired amount of TMC (e.g., 0.51 g, 5.0 mmol, 50 equiv) and anhydrous THF (2 mL) to a dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Initiator Addition: Add the initiator, benzyl alcohol (BnOH) (e.g., 10.40 µL, 0.1 mmol, 1.0 equiv).[9]
-
Catalyst Addition: In a separate vial, prepare a stock solution of the hydantoin (HHyd2) and DBU in THF. Add the required amount of the catalyst solution to the monomer/initiator mixture to start the polymerization. A typical molar ratio would be [TMC]:[BnOH]:[HHyd2]:[DBU] = 50:1:1:1.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the conversion of the monomer over time by taking small aliquots from the reaction mixture for ¹H NMR analysis.[9]
-
Quenching: Once the desired conversion is reached (typically >90% within a few hours), quench the polymerization by adding a slight excess of benzoic acid or acetic acid to neutralize the superbase.[9]
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.[9]
-
Isolation: Collect the white, solid PTMC by filtration or decantation, and dry under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Bulk Polymerization of TMC
Bulk polymerization is performed without a solvent and at an elevated temperature, leading to faster reaction times.[8]
-
Preparation: In a glovebox, add the desired amount of TMC, the hydantoin initiator (HHyd2), and a magnetic stir bar to a dried reaction vessel.
-
Initiator Addition: Add the initiator, benzyl alcohol (BnOH).
-
Catalyst Addition: Add the superbase cocatalyst (DBU).
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 90 °C. Stir the molten mixture.
-
Monitoring and Quenching: Due to the high speed of the reaction (often reaching high conversion in under an hour), reaction time is the primary means of control.[8] After the desired time, remove the vessel from the oil bath and allow it to cool.
-
Purification and Isolation: Dissolve the solidified polymer in a minimal amount of DCM and precipitate in cold methanol. Collect and dry the polymer as described in Protocol 1.
Caption: General experimental workflow for PTMC synthesis.
Data and Characterization
The synthesized PTMC should be characterized to determine its molecular weight, dispersity, thermal properties, and chemical structure.
| Parameter | Technique | Typical Results for Hydantoin/DBU System |
| Monomer Conversion | ¹H NMR Spectroscopy | >90%[8] |
| Number-Average Molecular Weight (Mₙ) | Size-Exclusion Chromatography (SEC) | Controllable by monomer/initiator ratio[1][3] |
| Dispersity (Đ) | Size-Exclusion Chromatography (SEC) | 1.12 - 1.13[8] |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirms polycarbonate backbone structure[6][10] |
| Glass Transition Temperature (T₉) | Differential Scanning Calorimetry (DSC) | Approx. -15 °C to -20 °C[9][11] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of degradation > 280 °C[6] |
-
¹H NMR (CDCl₃, 400 MHz): δ 4.2 ppm (t, -O-CH₂ -CH₂-CH₂ -O-), δ 2.0 ppm (m, -O-CH₂-CH₂ -CH₂-O-).[7]
-
SEC Analysis: Should show a monomodal and symmetric peak, indicating a controlled polymerization process.[1][3]
Troubleshooting and Expert Insights
-
Broad Dispersity (Đ > 1.3): This often points to impurities, particularly water, in the reagents or solvent. Water can act as an initiator, leading to poor control over the polymerization. Ensure all components are rigorously dried.
-
Low Conversion: The activity of the superbase can be compromised by exposure to air (CO₂ and moisture). Ensure it is handled under strictly inert conditions. The purity of the TMC monomer is also critical.
-
Inconsistent Initiation: The deprotonation of the hydantoin is a rapid equilibrium. Ensuring a 1:1 molar ratio of hydantoin to superbase is crucial for efficient initiation.
-
Biocompatibility: A significant advantage of this organocatalytic system is the improved biocompatibility of the resulting polymer. Studies have shown high cell viability (>90%) for PTMC synthesized with the HHyd2/DBU system, confirming its potential for biomedical applications.[8]
Conclusion
The use of a hydantoinate and superbase binary cocatalyst system represents a significant advancement in the synthesis of poly(trimethylene carbonate). This metal-free, organocatalytic approach provides excellent control over the polymerization, yielding well-defined polymers with narrow dispersities and high end-group fidelity under mild conditions.[8][12] The tunability of the catalyst components and the living nature of the polymerization open up possibilities for creating complex polymer architectures, such as block copolymers, for sophisticated drug delivery and tissue engineering applications.[1][3] By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can reliably produce high-quality PTMC tailored to their specific needs.
References
-
Naumann, S., & Dove, A. P. (2017). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Polymer Chemistry. [Link]
-
Gallego, I., et al. (2020). Selective Organocatalytic Preparation of Trimethylene Carbonate from Oxetane and Carbon Dioxide. ACS Catalysis. [Link]
-
Zhang, Y., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers. [Link]
-
Stukenbroeker, T. S., et al. (2019). Phosphazene-Catalyzed Regioselective Ring-Opening Polymerization of rac-1-Methyl Trimethylene Carbonate: Colder and Less is Better. Macromolecules. [Link]
-
Zhang, Y., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. MDPI. [Link]
-
Zhang, Y., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers. [Link]
-
Gallego, I., et al. (2020). Metal-free synthesis of poly(trimethylene carbonate) by efficient valorization of carbon dioxide. Green Chemistry. [Link]
-
Six, J.-L., et al. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. Polymers. [Link]
-
Feng, J., et al. (2012). Synthesis and characterization of poly(trimethylene carbonate). ResearchGate. [Link]
-
Lecomte, P., et al. (2005). Unprecedented polymerization of trimethylene carbonate initiated by a samarium borohydride complex: mechanistic insights and copolymerization with epsilon-caprolactone. PubMed. [Link]
-
Kakuchi, R., et al. (2024). Synthesis and characterization of ester-free poly(trimethylene carbonate) bearing long-alkyl moieties and its degradation. Polymer Journal. [Link]
-
Albertsson, A.-C., et al. (2014). Mild and rapid surface initiated ring-opening polymerisation of trimethylene carbonate from cellulose. RSC Publishing. [Link]
-
Nozaki, K., et al. (2022). Synthesis of Trimethylene Carbonates and Polycarbonates from Oxetanes and CO2 Using Bifunctional Aluminum Porphyrin Catalysts. ACS Publications. [Link]
-
Fan, R., et al. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. Journal of the Brazilian Chemical Society. [Link]
-
van Bochove, B., & Seppälä, J. V. (2012). Synthesis and characterization of photo-crosslinked poly(carbonate anhydrides). Express Polymer Letters. [Link]
-
Hedrick, J. L., et al. (2007). Organocatalytic ring opening polymerization of trimethylene carbonate. PubMed. [Link]
-
Coulembier, O., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers. [Link]
-
Zhang, Y., et al. (2025). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. MDPI. [Link]
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Technical Notes & Optimization
Technical Support Center: Solid-State Stability of 3,5,5-Trimethylhydantoin-Derived N-Iodoamides
Technical Support Center: Solid-State Stability of 3,5,5-Trimethylhydantoin-Derived N-Iodoamides
Welcome to the Advanced Reagents Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with synthesizing, isolating, and storing N-iodoamides derived from 3,5,5-trimethylhydantoin.
Historically, the synthesis of iodoalkanes has been thermodynamically unfavorable, forcing researchers to rely on less reactive bromides or chlorides[1]. The development of 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) bridged this gap, providing a stable nitrogen-centered radical precursor capable of direct C–H bond iodination[1][2]. However, maintaining the solid-state stability of 1-ITMH is critical to preserving its active iodine titer. This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure optimal reagent performance.
Mechanistic Basis of Solid-State Stability
The stability of N-haloamides is fundamentally dictated by their physical state; crystalline forms are vastly more stable than amorphous or liquid states[3][4]. Degradation typically occurs via Homolytic N–I bond cleavage triggered by UVA or thermal stress, followed by Hydrogen Atom Transfer Reactions (HATR)[5].
In a highly crystalline state, the 3,5,5-trimethyl groups of 1-ITMH provide profound steric shielding. This "lattice locking" restricts molecular mobility, effectively quenching N-centered radicals before they can propagate via intermolecular HATR[2][5].
Mechanistic pathways determining 1-ITMH solid-state stability vs. degradation.
Diagnostic Troubleshooting & FAQs
Q1: Why does my synthesized 1-ITMH lose its active iodine titer rapidly during storage? A1: Rapid loss of titer is almost always caused by the presence of amorphous domains or residual solvent acting as a plasticizer. Plasticization increases molecular mobility within the solid matrix, facilitating the intermolecular HATR that degrades the N–I bond[5]. Solution: Ensure complete crystallization and apply rigorous vacuum drying to remove all trace solvents. Store in amber vials to prevent UVA-induced homolysis[5].
Q2: How can I verify the solid-state structural integrity of my batch? A2: Rely on X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A highly stable, crystalline 1-ITMH batch will exhibit sharp, characteristic XRPD peaks (specifically at 13.0°, 17.0°, 22.6°, and 25.2° 2θ at 293K)[3]. Amorphous batches will display a broad baseline halo and a depressed thermal onset of decomposition in DSC[4].
Q3: During the scale-up of 1-ITMH, the product appears yellowish-brown instead of off-white. What is the cause? A3: Discoloration indicates contamination with unreacted molecular iodine (I₂) or premature degradation releasing I₂. Solution: Wash the crude crystal cake thoroughly with cold cyclohexane. The cold solvent removes non-polar I₂ without dissolving the polar crystalline 1-ITMH product[2].
Q4: Why is 1-ITMH preferred over traditional reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) or N-iodosuccinimide (NIS) for industrial applications? A4: Beyond its superior capability to act as a stable radical initiator for C–H iodination[2], 1-ITMH solves a major industrial bottleneck: byproduct recovery. DIH and NIS lack efficient recovery processes for their amide co-products[4]. In contrast, the 3,5,5-trimethylhydantoin byproduct of 1-ITMH is highly water-soluble and easily recovered from the lipophilic organic iodide product via simple aqueous extraction[3][4].
Validated Experimental Workflow: Synthesis & Isolation of Stable 1-ITMH
To guarantee the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of your laboratory practices, do not treat synthesis as a mere recipe. The following protocol is a self-validating system designed to maximize the crystalline phase purity of 1-ITMH[2].
Step 1: Reaction Assembly & Solvent Selection
-
Action: Combine 3,5,5-trimethylhydantoin (7.0 mmol), PhI(OAc)₂ (4.22 mmol), and I₂ (4.57 mmol) in 20 mL of cyclohexane. Stir at room temperature for 40 hours[2].
-
Causality: Cyclohexane is deliberately chosen because the starting materials exhibit partial solubility, but the final 1-ITMH product is highly insoluble. This thermodynamic sink drives the reaction to completion via precipitation, instantly protecting the newly formed 1-ITMH from over-reaction in the liquid phase.
Step 2: Thermal Quenching
-
Action: Cool the reaction mixture to 0 °C and continue stirring for 1 hour[2].
-
Causality: Dropping the temperature reduces the solubility of any dissolved 1-ITMH, maximizing the crystalline yield and tightening the crystal lattice prior to isolation.
Step 3: Isolation and Selective Washing
-
Action: Filter the precipitate under vacuum. Wash the filter cake with 3 x 10 mL of ice-cold cyclohexane.
-
Causality: The cold wash selectively strips away residual unreacted I₂ and PhI(OAc)₂. Using ambient-temperature solvent risks partially dissolving the 1-ITMH, which upon rapid evaporation would deposit as an unstable amorphous film.
Step 4: Desiccation (Crucial for Stability)
-
Action: Dry the product in a vacuum desiccator (in the dark) for at least 12 hours.
-
Causality: Complete removal of cyclohexane prevents solvent-induced plasticization, locking the molecules into the stable lattice structure that prevents HATR degradation[5].
Step 5: System Validation (Iodometric Titration)
-
Action: Dissolve a known mass of the dried 1-ITMH in acidified potassium iodide (KI) solution and titrate the liberated I₂ with standardized sodium thiosulfate.
-
Causality: This step makes the protocol self-validating. A titer of >98% active iodine confirms that the solid-state structure is intact and that no premature homolysis occurred during isolation.
Quantitative Data Summary
The following table summarizes the physicochemical advantages of 1-ITMH compared to legacy iodination reagents, highlighting why its solid-state properties make it superior for both laboratory and industrial scale-up.
| Reagent | Physical State | Solid-State Stability | Key XRPD Peaks (2θ) | Industrial Byproduct Recovery |
| 1-ITMH | Crystalline Solid | Excellent | 13.0°, 17.0°, 22.6°, 25.2°[3] | Yes (Water-soluble amide)[4] |
| 3-ITMH | Crystalline Solid | Good | 14.1°, 18.2°, 21.5° (approx) | Yes [4] |
| DIH | Solid | Poor (Moisture Sensitive) | N/A (Often amorphous) | No[4] |
| NIS | Solid | Moderate (Light Sensitive) | N/A | No[4] |
References
-
Title : Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical Source : acs.org URL : 2
-
Title : WO2015068159A2 - Process for the preparation of n-iodoamides Source : google.com URL : 3
-
Title : Inter- and Intramolecular Mechanisms for Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins Source : acs.org URL : 5
-
Title : PROCESS FOR THE PREPARATION OF N-IODOAMIDES - European Patent Office - EP 3066081 B1 Source : epo.org URL : 4
-
Title : Nitrogen-based radical conquers challenging iodoalkane synthesis Source : acs.org URL : 1
Sources
reducing transesterification defects during cyclic ester ring-opening polymerization
reducing transesterification defects during cyclic ester ring-opening polymerization
Welcome to the Ring-Opening Polymerization (ROP) Troubleshooting Hub. As researchers and drug development professionals, achieving precise control over polymer molecular weight, dispersity (Đ), and microstructure is critical for downstream biomedical and material applications.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you eliminate transesterification defects—such as chain scrambling and cyclic oligomer formation—during the ROP of cyclic esters.
Part 1: Mechanistic Diagnostics (FAQs)
Q: Why does my cyclic ester ROP yield a broad molecular weight distribution (Đ > 1.5) despite using highly purified reagents? A: Broad dispersity in ROP is the primary hallmark of transesterification defects. As the polymerization approaches a high percentage of monomer conversion, the active propagating chain end begins to act as a nucleophile against the ester bonds within the existing polymer backbones rather than attacking new monomers[1]. This thermodynamic shift manifests in two destructive ways: intermolecular transesterification (chain scrambling between different polymers, broadening dispersity) and intramolecular transesterification (backbiting on its own chain, generating cyclic oligomers).
Mechanistic pathways of transesterification defects in cyclic ester ROP.
Q: How do catalyst selection and temperature influence these microstructural defects? A: The Lewis acidity of the metal center and the thermal energy of the system dictate the rate of side reactions. For example, using standard tin(II) 2-ethylhexanoate (Sn(Oct)₂) at 160 °C causes rapid transesterification, which completely randomizes the polymer chain microstructure[2]. Reducing the temperature to 120 °C significantly decreases the intensity of these side reactions, preserving blocky architectures[2]. Alternatively, utilizing Lanthanum amido complexes in coordinating solvents like THF can strategically suppress unwanted transesterification events[3].
Q: Can organocatalysts provide better microstructural control than traditional metal catalysts? A: Yes, when properly optimized. Metal-free catalytic couples, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) paired with Thiourea (TU), or Phosphazene bases (P2-Et) with TU, offer exceptional control at room temperature. The TU acts as an H-bond donor that stabilizes the propagating intermediates. Studies show that increasing the TU amount relative to the base enhances control and directly reduces transesterification[4]. For methyl-substituted glycolides, a P2-Et/TU system at room temperature yielded polyesters with Đ ≤ 1.25 and zero observable transesterification[5].
Part 2: Quantitative Data & Benchmarks
To assist in your experimental design, the following table summarizes the causal relationship between catalyst choice, reaction conditions, and transesterification control.
Table 1: Catalyst System Benchmarks for Transesterification Control
| Catalyst System | Monomer Target | Temp (°C) | Dispersity (Đ) | Transesterification Control | Reference |
| Sn(Oct)₂ | LA / ε-CL | 160 | ~1.50 - 2.00 | Poor (Rapid sequence randomization) | [2] |
| Sn(Oct)₂ | LA / ε-CL | 120 | < 1.40 | Moderate (Preserves blocky microstructures) | [2] |
| Lanthanum Amido (in THF) | LA / ε-CL | 25 | < 1.20 | Excellent (THF suppresses ε-CL side reactions) | [3] |
| DBU / Thiourea (TU) | MD(Phe) | 40 | < 1.30 | High (Requires kinetic quenching at 75% conversion) | [4] |
| Phosphazene (P2-Et) / TU | DMG / TMG | 25 | ≤ 1.25 | Excellent (No transesterification observed) | [5] |
Part 3: Standard Operating Procedure (SOP)
Protocol: Room-Temperature Organocatalytic ROP with Suppressed Transesterification
Objective: Synthesize well-defined polyesters (e.g., polyglycolide or polylactide derivatives) with Đ ≤ 1.25 using a dual H-bonding organocatalyst system[5].
Optimized workflow for organocatalytic ROP with suppressed transesterification.
Step-by-Step Methodology:
-
Reagent Purification (Critical Baseline)
-
Action: Dry the cyclic ester monomer by recrystallization from anhydrous ethyl acetate, followed by sublimation. Distill all solvents over calcium hydride.
-
Causality: Trace water acts as a secondary nucleophilic initiator. This leads to unpredictable molecular weights and increases the likelihood of early-stage chain scission and transesterification.
-
-
Initiation & Monomer Loading
-
Action: In a nitrogen-filled glovebox, dissolve the monomer in anhydrous dichloromethane (DCM) or benzene. Add the initiator, Benzyl Alcohol (BnOH), at the calculated monomer-to-initiator ([M]/[I]) ratio.
-
-
Catalyst Injection
-
Action: Introduce the H-bond donor, Thiourea (TU), followed by the base (e.g., Phosphazene base P2-Et or DBU). Maintain a high TU-to-base ratio (e.g., 1.5:1 to 2:1).
-
Causality: Increasing the TU concentration enhances thermodynamic control by stabilizing the propagating alkoxide intermediate, thereby heavily suppressing transesterification side reactions[4].
-
-
Kinetic Monitoring & Early Quenching (Self-Validation Step)
-
Action: Monitor the reaction via ¹H NMR by taking anaerobic aliquots every 10–15 minutes. Calculate conversion by comparing the monomer methine proton integrals to the polymer methine proton integrals.
-
Action:Quench the reaction with an excess of benzoic acid immediately when conversion reaches 70–75%.
-
Causality: As monomer concentration depletes at high conversions, the relative rate of nucleophilic attack on the polymer backbone (transesterification) overtakes propagation. Stopping at 70-75% prevents late-stage dispersity broadening and backbiting[1][4].
-
-
Polymer Recovery
-
Action: Precipitate the polymer in cold methanol. Filter and dry under vacuum to a constant weight to remove unreacted monomer and quenched catalyst residues.
-
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
minimizing degradation of 3,5,5-trimethylimidazolidine-2,4-dione during long-term storage
minimizing degradation of 3,5,5-trimethylimidazolidine-2,4-dione during long-term storage
Welcome to the Technical Support Center for 3,5,5-trimethylimidazolidine-2,4-dione (commonly known as 3,5,5-trimethylhydantoin, CAS: 6345-19-3). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the physicochemical vulnerabilities of the hydantoin ring and provide field-proven, self-validating protocols to ensure the absolute integrity of your compounds during long-term storage and complex experimental workflows.
Part 1: Mechanistic Insights into Degradation
To prevent degradation, we must first understand the molecular causality behind it. The stability of 3,5,5-trimethylimidazolidine-2,4-dione is entirely dependent on the robustness of its imidazolidine-2,4-dione core.
1. Alkaline Hydrolysis (Ring-Opening) The primary pathway for degradation is base-catalyzed hydrolysis. The reaction is driven by the nucleophilic attack of a hydroxide ion (OH⁻) on the un-ionized substrate's carbonyl carbon. This forms a highly unstable tetrahedral intermediate. The rate-limiting step is the subsequent breakdown of this intermediate, which irreversibly cleaves the ring to form a highly polar hydantoic acid derivative1[1].
Fig 1. Alkaline hydrolysis pathway of the hydantoin ring.
2. Photochemical Stability Differentiation A common misconception in drug development is treating all hydantoins as highly photosensitive. Because 3,5,5-trimethylhydantoin lacks a transferable hydrogen at the N3 position (due to the methyl substitution), the parent compound is actually photochemically inert under standard UVA exposure2[2]. However, if your workflow involves synthesizing N-halamines (e.g., 1-chloro-3,5,5-trimethylhydantoin), those specific derivatives are highly reactive and will undergo rapid photolytic radical migration3[3].
Part 2: Frequently Asked Questions (FAQs)
Q: Why am I seeing degradation peaks in my aqueous stock solutions over time? A: Even trace alkalinity (pH > 7.0) in standard laboratory water or leaching from lower-grade glass vials can catalyze the formation of ring-opened degradation products over weeks. Water acts as both the solvent and the reactant in this hydrolysis. We strictly recommend storing the compound as a dry solid and preparing aqueous solutions immediately prior to use.
Q: What are the absolute best conditions for multi-year storage of the solid powder? A: To arrest both kinetic hydrolysis and potential oxidative degradation, the compound requires cold-chain storage at -20°C4[4]. It must be kept in a tightly sealed container, purged with an inert gas (Argon or Nitrogen) to displace ambient moisture and oxygen.
Q: Do I need to protect the solid powder from ambient light? A: While the parent 3,5,5-trimethylhydantoin is photochemically stable, protecting it from UV light using amber vials is a universal best practice. This prevents general radical-induced degradation triggered by trace impurities that might act as photosensitizers.
Part 3: Troubleshooting Guide
Issue 1: Appearance of a highly polar secondary peak on LC-MS during purity checks.
-
Root Cause: This indicates the presence of the ring-opened hydantoic acid derivative. It confirms that the batch was exposed to moisture or high pH during previous handling.
-
Resolution: Do not attempt to "dry" the degraded compound in an oven; ring-opening is irreversible under standard thermal conditions. You must recrystallize the batch from a suitable anhydrous solvent system (e.g., ethyl acetate/hexane) to precipitate the pure intact hydantoin, leaving the polar degradation products in the supernatant.
Issue 2: Inconsistent yields in downstream N-halogenation reactions.
-
Root Cause: Pre-existing hydrolysis of the hydantoin ring destroys the N1 imide site required for halogenation, directly capping your maximum theoretical yield.
-
Resolution: Implement the self-validating HPLC protocol (detailed below) to verify the structural integrity of the hydantoin ring before adding your halogenating agents.
Part 4: Quantitative Stability Data
The following table summarizes the degradation kinetics of 3,5,5-trimethylimidazolidine-2,4-dione under various environmental conditions, emphasizing the critical need for moisture and temperature control.
| Storage Condition | Temperature | Environment | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Aqueous Buffer (pH 9.0) | 25°C | Ambient Light | < 24 Hours | Rapid Alkaline Hydrolysis |
| Aqueous Buffer (pH 7.0) | 25°C | Ambient Light | ~ 14 Days | Slow Hydrolysis |
| Solid Powder | 25°C | Ambient Air (Humid) | ~ 6 Months | Moisture-induced Ring Opening |
| Solid Powder | -20°C | Argon Purged, Dark | > 2 Years | Negligible (Stable) |
Part 5: Validated Experimental Protocols
Fig 2. Validated workflow for long-term storage preparation.
Protocol A: Lyophilization and Inert Gas Packaging
This protocol ensures the complete removal of trace moisture that acts as a catalyst for solid-state hydrolysis.
-
Solubilization: Dissolve the compound in a minimal volume of LC-MS grade water/acetonitrile (50:50 v/v). Causality: A mixed solvent system ensures complete dissolution while raising the freezing point for efficient lyophilization.
-
Freezing: Flash-freeze the solution using a dry ice/acetone bath.
-
Lyophilization: Apply vacuum (< 0.1 mBar) for 24-48 hours.
-
Self-Validation Check: Weigh the flask. Return to the lyophilizer for 4 hours and weigh again. A constant mass confirms the absolute removal of trace water.
-
-
Aliquotting: Transfer the dry powder to pre-weighed, acid-washed amber glass vials. Causality: Acid-washing neutralizes any residual alkaline silicates on the glass surface.
-
Purging: Gently purge the vial headspace with Argon gas for 15 seconds. Argon is heavier than air and effectively blankets the solid.
-
Storage: Cap immediately with PTFE-lined septa and transfer to -20°C.
Protocol B: Stability-Indicating HPLC-UV Method
Use this self-validating assay to confirm ring integrity before utilizing stored batches in sensitive syntheses.
-
Sample Prep: Prepare a 1 mg/mL stock of the sample in anhydrous acetonitrile.
-
Stationary Phase: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Gradient: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% ACN over 10 minutes. Causality: The acidic mobile phase suppresses any on-column hydrolysis during the run.
-
Detection: Monitor absorbance at 210 nm (optimal for amide/imide bonds).
-
Self-Validation Check: The intact 3,5,5-trimethylhydantoin will elute as a sharp, non-polar peak later in the gradient. If degradation has occurred, a highly polar peak (the ring-opened hydantoic acid) will elute near the void volume. If the polar peak is >1% relative area, the batch must be recrystallized.
-
References
- Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTXWzSp6G4jhOHAOSmS6L1yj3HoqI_Jaqg-uwLplbr-CK_Oh-9b22ZYl3emXvzEvYoT9v45wikkTuDqznt8bbLBP_-uEvE_gDQP3M_1XcguInuIZ59ntlx1LicYz9U6_oCgcE4CJKGom4-xOdvJObwYtmIIdEiMgLNfFc2Q==]
- o&L+ - RSC Publishing (Photochemical inertness). RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELpPYLzvbg6-AYJK_7_bUD-hKHHsVOB6P1J78QqXRTWXPfylcwv7Rue78IkcaUhqgLr7hnt8Dud93cAzJF4Sadc933PfEfmY0yajxxglfNxhIHy_JkqTH21-_48o5QWsVDK2aW7rXngqPUT0PxuYWWiH13oQRDyWd8]
- 6345-19-3|3,5,5-Trimethylimidazolidine-2,4-dione|BLD Pharm. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf2NKaRH1_WdvCJA65j1XY-Kbpyco0Z6BMY__F4L7PyoA18iwenTWBYw90LEwNqJPuP_Lrz94HTSHgdDcQRvHDkVSuHb0Nxk5jHmRg4g5swcZ3581Z16JDI5excJjCejrXGH5SxHNNFzfA]
- Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz9MU8y9iZSSE6MXXb8G5zMKjcKyI2quOzURESWPupVzh47o4kjj3sdWnuBzSyud9DUcEymYKsuP2Bm0rhroXCiKkUr-2EGit3BKCNbeTC45C186Rcb0es4efRPSZNldk7hPZT]
Sources
- 1. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Photo-oxidation of oxazolidones and hydantoins in the presence of benzophenone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6345-19-3|3,5,5-Trimethylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
Reference Data & Comparative Studies
A Comparative Guide to the Catalytic Efficiency of 3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin
A Comparative Guide to the Catalytic Efficiency of 3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin
A Proposed Framework for Experimental Evaluation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This document, therefore, serves as a comprehensive guide for researchers aiming to conduct such a comparative study. It outlines a proposed experimental framework, from the selection of a model reaction to the detailed protocols for analysis and data interpretation. The objective is to provide a robust methodology for an objective and scientifically rigorous comparison of the catalytic performance of these two compounds.
Structural Overview and Potential Catalytic Activity
3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin are structural isomers, with the key difference being the position of a methyl group on the nitrogen atom of the hydantoin ring. This seemingly minor structural variation can have a significant impact on the molecule's electronic properties, steric hindrance, and ultimately, its catalytic activity.
-
1,5,5-trimethylhydantoin: Possesses a hydrogen atom at the N-3 position, which can act as a hydrogen bond donor. The nitrogen at the N-1 position is methylated.
-
3,5,5-trimethylimidazolidine-2,4-dione: The N-3 position is methylated, and the N-1 position bears a hydrogen atom, which can also participate in hydrogen bonding.
The presence of both hydrogen bond donors and acceptors in their structures suggests their potential to act as organocatalysts, for instance, in activating electrophiles or stabilizing transition states.[1]
Proposed Model Reaction for Catalytic Evaluation: The Knoevenagel Condensation
To objectively compare the catalytic efficiency of 3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin, a well-understood and widely applicable model reaction is necessary. The Knoevenagel condensation is an excellent candidate for this purpose.[4] It involves the reaction of an aldehyde or ketone with an active methylene compound, and its progress can be readily monitored.
Model Reaction: The condensation of benzaldehyde with thiazolidine-2,4-dione to form 5-benzylidenethiazolidine-2,4-dione.[4][5]
Rationale for Selection:
-
Well-established Mechanism: The reaction mechanism is well-documented, facilitating the interpretation of catalytic effects.[5]
-
Broad Applicability: This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[4]
-
Ease of Monitoring: The product is typically a solid and can be easily isolated and quantified. The reaction can also be monitored by techniques such as TLC, GC, or NMR.
Experimental Design and Protocols
A rigorous experimental design is crucial for obtaining reliable and comparable data. The following protocols are proposed for a comprehensive comparison.
General Experimental Workflow
Figure 1: Proposed experimental workflow for comparing the catalytic efficiency of the two hydantoin derivatives.
Detailed Experimental Protocol: Knoevenagel Condensation
-
Catalyst Preparation:
-
Synthesize 3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin according to established literature procedures.
-
Ensure high purity of the catalysts through recrystallization or column chromatography.
-
Confirm the identity and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
-
Catalytic Reaction Setup (performed in triplicate for each catalyst and control):
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 mmol), thiazolidine-2,4-dione (1 mmol), and the catalyst (0.1 mmol, 10 mol%).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Set up a control reaction without any catalyst.
-
Heat the reaction mixture to a specific temperature (e.g., 60 °C) and stir.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Alternatively, withdraw small aliquots from the reaction mixture, quench with a suitable solvent, and analyze by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of benzaldehyde.
-
-
Product Isolation and Quantification:
-
After the reaction reaches completion (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.
-
The product, 5-benzylidenethiazolidine-2,4-dione, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the isolated yield of the product.
-
Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Data Analysis and Comparison of Catalytic Efficiency
The following key metrics should be calculated to provide a quantitative comparison of the catalytic efficiency of the two compounds.
| Metric | Formula | Description |
| Conversion (%) | (moles of reactant consumed / initial moles of reactant) x 100 | The percentage of the limiting reactant that has been converted into products. |
| Yield (%) | (moles of product obtained / theoretical moles of product) x 100 | The percentage of the desired product obtained from the reaction. |
| Turnover Number (TON) | moles of product / moles of catalyst | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. |
| Turnover Frequency (TOF) (h⁻¹) | TON / reaction time (h) | The number of turnovers that one active site of the catalyst can perform per unit of time. |
Potential Mechanistic Insights
The difference in the position of the methyl group on the hydantoin ring is expected to influence the catalytic activity. The N-H proton's acidity and the steric environment around the active site will likely be the determining factors.
-
¹H NMR Titration: To understand the interaction between the catalyst and the substrate, ¹H NMR titration experiments could be performed. Changes in the chemical shifts of the N-H proton of the catalyst upon addition of benzaldehyde would indicate an interaction.
-
Computational Modeling: Density functional theory (DFT) calculations could be employed to model the reaction pathway with each catalyst. This can provide insights into the transition state energies and help rationalize the observed differences in catalytic activity.
Conclusion
While a direct experimental comparison of the catalytic efficiency of 3,5,5-trimethylimidazolidine-2,4-dione and 1,5,5-trimethylhydantoin is currently absent from the scientific literature, this guide provides a comprehensive framework for conducting such a study. By employing the proposed model reaction, detailed experimental protocols, and rigorous data analysis, researchers can obtain a clear and objective comparison of the catalytic performance of these two isomers. The insights gained from such a study would not only contribute to the fundamental understanding of organocatalysis by hydantoin derivatives but also pave the way for the rational design of more efficient catalysts for organic synthesis.
References
-
Kategaonkar, A. H., et al. (2018). 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An Efficient and Reusable Catalyst for the Synthesis of α-hydroxyphosphonates. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]
-
Deshmukh, R., & Jha, A. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]
-
Čebular, K., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. Available at: [Link]
-
Naufal, M. R., et al. (2022). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana, 51(11), 3711-3725. Available at: [Link]
- Sareen, V. (2011). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
Wadghane, S., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 11(5-S), 170-177. Available at: [Link]
-
PubMed. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2608. Available at: [Link]
-
Trisovic, N., et al. (2013). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 78(9), 1265-1276. Available at: [Link]
-
Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]
- Neeraj, S. (2015). Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5. ARC Journals.
- Shirini, F., et al. (2014). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as a cheap and efficient catalyst for the synthesis of polyhydroquinolines and 12-aryl-8,9,10,12-tetrahydro [a] xanthene-11-ones.
-
ResearchGate. Catalytic Activity of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in the One-Pot Transformation of N-Arylglycines to N-Arylsydnones in the Presence of NaNO2/Ac2O under Neutral Conditions: Subsequent Bromination of these Sydnones to Their 4-Bromo Derivatives. Available at: [Link]
-
Patel, K. D., et al. (2016). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 7(8), 2831-2837. Available at: [Link]
-
da Silva, P. B., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. Available at: [Link]
Sources
DFT Computational Validation of Intramolecular Chlorine Rearrangements in Hydantoins: A Software & Methodological Comparison Guide
DFT Computational Validation of Intramolecular Chlorine Rearrangements in Hydantoins: A Software & Methodological Comparison Guide
Executive Summary & Mechanistic Context
Halogenated hydantoins, such as 1-chloro-3,5,5-trimethylhydantoin, are potent N-halamine antimicrobial agents. However, under UVA irradiation, these compounds undergo photolytic homolysis of the N–Cl bond, generating highly reactive N-centered radicals[1]. Determining the subsequent fate of the chlorine atom requires rigorous computational validation, as the system faces a kinetic bifurcation:
-
An intramolecular Hydrogen Atom Transfer Reaction (HATR) via a sigmatropic 1,5-hydrogen shift (akin to a Hoffmann-Loeffler rearrangement)[2].
-
An intermolecular HATR where the radical abstracts a hydrogen atom from a neighboring molecule[1].
As demonstrated in seminal joint experimental-computational studies by, Density Functional Theory (DFT) is required to calculate the free energy of activation ( ΔG‡ ) for these competing pathways[1]. This guide objectively compares the leading computational software suites and functional methodologies used to validate these complex radical rearrangements.
Software Comparison: Gaussian 16 vs. ORCA 5.0
When modeling open-shell radical intermediates, the choice of computational suite impacts resource efficiency, transition state (TS) convergence stability, and overall throughput.
| Feature / Capability | Gaussian 16 (G16) | ORCA 5.0 | Impact on Hydantoin Modeling |
| Transition State Search | Berny Algorithm (Opt=TS) | Eigenvector Following (Opt=TS) | G16 remains the industry gold-standard for finding challenging intramolecular saddle points with minimal imaginary frequency artifacts. |
| Hybrid Functional Speed | Standard analytical integration | RIJCOSX approximation | ORCA 5.0 offers massive speedups for hybrid functionals (e.g., UB3LYP) without sacrificing accuracy, ideal for large intermolecular dimer models. |
| Dispersion Corrections | EmpiricalDispersion=GD3 | DFT-D3 / DFT-D4 natively integrated | Both handle dispersion well, but ORCA's native D4 integration provides slightly better accuracy for intermolecular pre-reaction complexes. |
| Accessibility | Commercial License | Free for Academic Use | ORCA lowers the barrier to entry for high-throughput screening of various hydantoin derivatives. |
Functional & Basis Set Selection
The choice of DFT functional and basis set dictates the scientific integrity of the calculated ΔG‡ . Because UVA irradiation generates an unpaired electron, the Unrestricted (U) formalism must be employed to allow different spatial orbitals for α and β spins.
| Functional | Type | Dispersion | Suitability for Hydantoin HATR |
| UB3LYP | Global Hybrid | None (unless D3 added) | Historical Baseline: Successfully predicted the intermolecular route as kinetically favored over the intramolecular route[1]. |
| UM06-2X | Meta-GGA Hybrid | Implicit | Recommended for Barriers: Highly parameterized for main-group thermochemistry and radical barrier heights; outperforms B3LYP for HATR kinetics. |
| ω B97X-D | Range-Separated | Explicit (Empirical) | Best for Intermolecular: Captures long-range electron correlation, making it critical for modeling the bimolecular abstraction pathway. |
Causality in Basis Set Selection: The 6-311G++(2d,p) basis set is strictly required for this workflow[1]. The addition of diffuse functions (++) is non-negotiable; radical intermediates and migrating chlorine atoms possess loosely bound, expanded electron clouds that standard polarized basis sets cannot accurately model.
Self-Validating Experimental Protocol
To ensure trustworthiness, the computational workflow must be a self-validating system. The following protocol outlines the step-by-step methodology for validating the chlorine rearrangement pathways.
Step 1: Ground-State Geometry Optimization
-
Action: Optimize the reactant (N-chlorohydantoin) and the separated N-centered radical + Cl• using UB3LYP/6-311G++(2d,p).
-
Causality: Establishes the thermodynamic baseline. The unrestricted wavefunction allows for spin polarization, which is critical for the doublet spin state of the radical intermediates.
Step 2: Transition State (TS) Search
-
Action: Construct a guess geometry for the 1,5-hydrogen shift (intramolecular) and the bimolecular abstraction (intermolecular). Run a TS optimization (Opt=(TS, CalcFC, NoEigenTest)).
-
Causality: Locates the first-order saddle point on the Potential Energy Surface (PES) corresponding to the activation barrier ( ΔG‡ ).
Step 3: Frequency Analysis (The First Validation)
-
Action: Perform a vibrational frequency calculation (Freq) on the optimized TS geometry.
-
Causality: A true transition state must possess exactly one imaginary frequency (denoted by a negative value). Animating this frequency must show the precise motion of the hydrogen atom transferring between the carbon and nitrogen centers.
Step 4: Intrinsic Reaction Coordinate (IRC) Validation (The Ultimate Validation)
-
Action: Execute an IRC calculation (IRC=(CalcFC, Forward, Reverse)) starting from the validated TS.
-
Causality: A TS is meaningless if it connects the wrong species. The IRC mathematically integrates the reaction path downhill in both directions, self-validating that the saddle point perfectly connects the N-centered radical reactant to the rearranged carbon-centered radical product.
Step 5: Thermochemical Corrections & BSSE
-
Action: Extract the Zero-Point Energy (ZPE) corrected Gibbs free energies. For the intermolecular pathway, apply Counterpoise correction (Counterpoise=2).
-
Causality: Counterpoise correction eliminates Basis Set Superposition Error (BSSE), ensuring that the lower absolute ΔG‡ observed for the intermolecular route[1] is a true chemical phenomenon, not a mathematical artifact of overlapping basis functions.
Mechanistic Visualization
Caption: Mechanistic divergence of N-chlorohydantoin rearrangement under UVA irradiation.
References
-
McCann, B. W., Song, H., & Worley, S. D. (2012). "Inter- and Intramolecular Mechanisms for Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins." The Journal of Physical Chemistry A. URL:[Link]
-
Kocer, H. B., et al. (2010). "Mechanism of Photolytic Decomposition of N-Halamine Antimicrobial Siloxane Coatings." ACS Applied Materials & Interfaces. URL:[Link]
Sources
NMR Titration Validation of Cooperative Activation by Hydantoinate Cocatalysts: A Comparative Guide
NMR Titration Validation of Cooperative Activation by Hydantoinate Cocatalysts: A Comparative Guide
Executive Summary
The drive toward metal-free ring-opening polymerization (ROP) of cyclic esters is fundamentally motivated by the need for highly[1]. While traditional organocatalysts have made significant strides, achieving precise control over polymerization kinetics and dispersity remains challenging. Recently, a highly tunable binary cocatalyst system comprising a (thio)hydantoin (HHyd) and an organic superbase (such as DBU) has emerged as a superior alternative[1]. As an application scientist, I have observed that the true power of this system lies in its cooperative dual activation mechanism—a paradigm that can be rigorously validated and quantified using 1 H NMR titration.
The Mechanistic Paradigm: Cooperative Dual Activation
Unlike single-site catalysts, the HHyd/DBU system operates via a synergistic division of labor. The superbase (DBU) deprotonates the hydantoin, generating two active species: a hydantoinate anion and a conjugate acid (DBU-H + )[2].
-
Electrophilic Activation: The DBU-H + acts as a robust hydrogen-bond donor, coordinating to the carbonyl oxygen of the cyclic ester monomer, thereby increasing its electrophilicity[2].
-
Nucleophilic/Chain-End Activation: Simultaneously, the hydantoinate anion acts as a general base or hydrogen-bond acceptor, activating the propagating alcohol chain end to facilitate nucleophilic attack[2].
This dual activation lowers the transition state energy significantly more than isolated activation pathways, ensuring rapid and controlled polymerization.
Fig 1. Cooperative dual activation mechanism of hydantoinate/DBU binary cocatalysts in ROP.
Comparative Performance Analysis
To objectively evaluate the hydantoinate binary system, we must compare it against established organocatalytic alternatives. The structural tunability of the hydantoin ring (via N1, N3, C5, and C2 substitutions) allows for precise pK a matching with the superbase. This is a distinct advantage over rigid catalysts like TBD, which, despite high activity, often suffer from transesterification side reactions that broaden dispersity[1].
Table 1: Comparative Performance of Organocatalysts in ROP of Cyclic Esters
| Catalyst System | Activation Mode | Monomer Scope | Dispersity (Đ) | Biocompatibility / Toxicity |
| HHyd2 / DBU | Cooperative (Dual) | Broad (TMC, LLA, VL, CL) | Excellent (1.12–1.13) | High (>90% cell viability) |
| DBU (Standalone) | Single (Basic) | Limited | Poor (>1.50) | Moderate |
| TBD | Dual (H-bond) | Broad | Good (1.15–1.20) | Moderate (Prone to transesterification) |
| Thiourea / Amine | Cooperative (Dual) | Moderate | Good (1.15–1.25) | Low to Moderate |
Self-Validating NMR Titration Protocol
To empirically prove this cooperative mechanism, we rely on 1 H NMR titration. This technique allows us to observe specific hydrogen-bonding interactions and [3]. However, a titration is only as reliable as its experimental design. The following protocol is engineered as a self-validating system to eliminate artifacts such as dilution effects or bulk magnetic susceptibility changes[4].
Step-by-Step Methodology:
-
Host Solution Preparation: Dissolve the binary cocatalyst (e.g., HHyd2/DBU, 0.05 M) in dry CDCl 3 .
-
Causality & Expertise: Always add a trace amount of Tetramethylsilane (TMS) as an internal standard. This ensures that any observed chemical shifts are due to true host-guest interactions, not solvent or temperature anomalies.
-
-
Guest Solution Preparation: Dissolve the guest (either the monomer or the alcohol initiator) at a high concentration (e.g., 1.0 M) using the Host Solution as the solvent .
-
Isothermal Titration: Sequentially add aliquots of the guest solution to the NMR tube containing the host. Record the 1 H NMR spectrum at a strictly controlled temperature (298 K) after each addition.
-
Self-Validation Checkpoints:
-
Internal Reference Stability: Verify that the TMS peak does not drift by more than 0.005 ppm. If it does, discard the data point.
-
Control Titration: Perform a parallel titration of the guest into pure CDCl 3 (without the cocatalyst) to rule out chemical shifts caused by the guest's own self-association[5].
-
-
Data Analysis: Plot the change in chemical shift ( Δδ ) of the target protons against the guest concentration. Fit the curve using a non-linear 1:1 binding isotherm to extract the binding constant ( Ka )[4].
Fig 2. Self-validating NMR titration workflow for determining host-guest binding constants.
Data Interpretation & Mechanistic Proof
The experimental data directly corroborates the cooperative model. When the cyclic ester monomer (e.g., TMC) is titrated into the HHyd/DBU mixture, the methylene protons adjacent to the monomer's carbonyl group exhibit a distinct downfield shift, confirming H-bonding with DBU-H + [2]. Conversely, titrating the alcohol initiator into the mixture results in a significant downfield shift of the hydroxyl proton, validating nucleophilic activation by the hydantoinate anion[2].
Table 2: Representative NMR Titration Data Validating Cooperative Activation
| Interaction Pair | Monitored Proton | Chemical Shift Trend | Max Shift ( Δδmax ) | Binding Constant ( Ka , M −1 ) | Mechanistic Conclusion |
| DBU-H + / TMC Monomer | Monomer -CH 2 - | Downfield | +0.15 ppm | ~45 | Confirms electrophilic activation of monomer |
| Hydantoinate / Benzyl Alcohol | Alcohol -OH | Downfield | +1.20 ppm | ~120 | Confirms nucleophilic activation of chain end |
| DBU (Control) / TMC Monomer | Monomer -CH 2 - | Negligible | <0.02 ppm | N/A | Proves DBU alone cannot activate the monomer |
The hydantoinate/superbase binary system represents a highly tunable, biocompatible platform for ring-opening polymerizations. By employing a rigorously controlled, self-validating NMR titration protocol, researchers can definitively map the cooperative hydrogen-bonding networks that drive this catalytic efficiency, ensuring robust and reproducible polymer synthesis.
References
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Zhang, L., Zhou, F., Li, Z., Liu, B., Yan, R., Li, J., Hu, Y., Zhang, C., Luo, Z., & Guo, K. (2020). "Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations." Polymer Chemistry (RSC Publishing).[Link]
-
Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews.[Link]
-
Hibbert, D. B., & Thordarson, P. (2016). "The death of the Job plot, transparency, open science and online tools, uncertainty estimation methods and other developments in supramolecular chemistry data analysis." Chemical Communications.[Link]
-
Jędrzejewska, H., & Szumna, A. (2018). "NMR Determination of the Binding Constant of Ionic Species: A Caveat." ACS Publications.[Link]
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A Comparative Guide to the Stability of 1-Chloro-3,5,5-trimethylhydantoin and its 3-Chloro Isomer
A Comparative Guide to the Stability of 1-Chloro-3,5,5-trimethylhydantoin and its 3-Chloro Isomer
For researchers and professionals in drug development and materials science, the stability of active halogenated compounds is a critical parameter influencing their efficacy, storage, and application. Among the class of N-halamine compounds, N-chlorinated hydantoins are of significant interest for their potent antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the stability of two key isomers: 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin. Our analysis is grounded in experimental data and computational chemistry to provide a comprehensive understanding for researchers in the field.
Introduction to N-Chlorinated Hydantoins
N-chlorinated hydantoins are a class of heterocyclic compounds containing one or more nitrogen-chlorine (N-Cl) bonds. This functional group imparts oxidative properties, making these compounds effective as broad-spectrum biocides for water disinfection and as versatile reagents in organic synthesis.[2][3] The stability of the N-Cl bond is paramount, as it dictates the compound's shelf-life and its controlled release of active chlorine. The hydantoin ring itself possesses two nitrogen atoms, N1 and N3, that can be chlorinated. The nature of the substitution on these nitrogens—whether they are part of an amide or an imide linkage—profoundly influences the stability of the N-Cl bond.[4][5]
This guide focuses on the trimethylated derivatives, specifically comparing the stability of the isomer where the chlorine is attached to the N1 position (an amide) versus the N3 position (an imide).
Comparative Stability Analysis: 1-Chloro vs. 3-Chloro Isomers
Experimental and computational studies have unequivocally demonstrated that 1-chloro-3,5,5-trimethylhydantoin is more stable than 3-chloro-1,5,5-trimethylhydantoin .[1] This difference in stability is observed under various conditions, including in the solid state and in solution, and is exacerbated by exposure to UVA irradiation.[1]
Mechanistic Insights into Stability
The greater stability of the 1-chloro isomer can be attributed to the electronic environment of the N-Cl bond. In 1-chloro-3,5,5-trimethylhydantoin, the chlorine atom is bonded to an amide nitrogen (N1), whereas in the 3-chloro isomer, it is bonded to an imide nitrogen (N3). Theoretical studies have shown that the N-Cl bond in an amide is generally more stable than in an imide.[4][5] This is consistent with the experimental findings for these specific isomers.
Computational studies using Density Functional Theory (DFT) have predicted a lower free energy of activation for the dechlorination of the 3-chloro isomer compared to the 1-chloro isomer, indicating a more facile cleavage of the N-Cl bond at the imide position.[1] Specifically, calculations have shown a significant difference in the activation energies for base-induced dechlorination, with the 3-chloro derivative having a much lower energy barrier.[1]
Impact of Environmental Factors
The stability of both isomers is influenced by external factors such as light, temperature, and pH.[6]
-
UVA Irradiation: Exposure to UVA light significantly accelerates the degradation of both isomers, with the 3-chloro isomer degrading much more rapidly. In one study, the 3-chloro isomer lost all of its bound chlorine within 20 hours of UVA exposure, while the 1-chloro isomer retained about 55% of its initial chlorine content under the same conditions.[1] This photodegradation can proceed through complex radical mechanisms, including chlorine atom migration.[1]
-
pH and Hydrolysis: The stability of N-chlorohydantoins in aqueous solution is pH-dependent. In general, decomposition can be accelerated at higher pH values.[7] The primary mode of decomposition in the absence of light is the heterolytic dissociation of the N-Cl bond, leading to the loss of oxidative chlorine (Cl+).[1]
Quantitative Stability Data
The following table summarizes the comparative stability of the two isomers based on experimental observations.
| Condition | 1-chloro-3,5,5-trimethylhydantoin (Isomer 1) | 3-chloro-1,5,5-trimethylhydantoin (Isomer 2) | Reference |
| Solid State (Absence of UVA) | More stable | Less stable | [1] |
| UVA Irradiation (Solid State) | ~55% chlorine retained after 20h | 100% chlorine loss within 20h | [1] |
| Solution (Absence of UVA) | More stable | Less stable | [1] |
| Solution (UVA Irradiation) | Slower degradation | Rapid degradation | [1] |
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed methodologies for the synthesis and stability testing of these compounds.
Synthesis of 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin
The synthesis of these isomers typically involves the chlorination of the corresponding trimethylhydantoin precursor.
Materials:
-
1,5,5-trimethylhydantoin or 3,5,5-trimethylhydantoin
-
Sodium hypochlorite solution (e.g., commercial bleach) or an alternative chlorinating agent like trichloroisocyanuric acid (TCCA).[2]
-
Hydrochloric acid
-
Sodium bicarbonate
-
Chloroform
-
Magnesium sulfate
-
Deionized water
Protocol for Chlorination using Sodium Hypochlorite: [1]
-
Dissolve the trimethylhydantoin precursor in a sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sodium hypochlorite solution while stirring.
-
Continue stirring in the ice bath for a designated period (e.g., 1 hour).
-
Acidify the solution with hydrochloric acid to precipitate the N-chlorinated product.
-
Collect the solid product by filtration.
-
Extract the aqueous filtrate with chloroform to recover any dissolved product.
-
Dry the chloroform extract with magnesium sulfate, filter, and evaporate the solvent.
-
Combine all solid products and dry under vacuum.
-
Determine the purity of the sample by iodometric/thiosulfate titration to quantify the active chlorine content.
Stability Testing Protocol
A. Stability in the Absence of UVA Irradiation: [1]
-
Place a known quantity of the solid N-chlorohydantoin isomer in a clear, sealed container.
-
Store the container in a dark environment at a constant temperature.
-
At regular time intervals, take a sample of the solid.
-
Determine the active chlorine content of the sample using iodometric/thiosulfate titration.
-
Plot the percentage of retained chlorine as a function of time.
B. Stability under UVA Irradiation: [1]
-
Place a known quantity of the solid N-chlorohydantoin isomer in a UVA-transparent container (e.g., quartz).
-
Expose the container to a controlled UVA light source (e.g., a UVA lamp with a specific wavelength and intensity).
-
Maintain a constant temperature during the experiment.
-
At regular time intervals, take a sample of the solid.
-
Determine the active chlorine content of the sample using iodometric/thiosulfate titration.
-
Plot the percentage of retained chlorine as a function of time.
Visualizing the Isomers and Stability Relationship
To visually represent the molecular structures and the key stability finding, the following diagrams are provided.
Caption: Molecular structures of the two isomers.
Caption: Comparative stability of the two isomers.
Conclusion
References
-
McCann, B. W., Song, H., Kocer, H. B., Cerkez, I., Acevedo, O., & Worley, S. D. (2012). Inter- and Intramolecular Mechanisms for Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins. The Journal of Physical Chemistry A, 116(26), 7245–7252. [Link]
-
Reed, K. L., & Smith, W. J. (2006). A simple and expedient method for the preparation of N-chlorohydantoins. Tetrahedron Letters, 47(33), 5941-5943. [Link]
-
Clayden, J., & Moran, W. J. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(22), 2936-2939. [Link]
-
Cernak, T. A., & Gleason, J. L. (2007). SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. HETEROCYCLES, 71(1), 117. [Link]
-
Quora. (2019, February 10). Why is the N―F bond more stable and exothermic while N―Cl bond is less stable and endothermic?[Link]
-
Gazzar, G., El-Faham, A., & Abdel-Megeed, M. F. (2006). The Stabilities of N-Cl Bonds in Biocidal Materials. Journal of Chemical Theory and Computation, 2(4), 983–989. [Link]
-
Acevedo, O., & Worley, S. D. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2187–2194. [Link]
-
Kumar, A., & Singh, P. (2015). Dimethylhydantoin for ℓ–Glycine, ℓ-Alanine and ℓ–Leucine: The Kinetic Measurements. International Journal of Engineering, Science and Mathematics, 4(1), 23-31. [Link]
-
El-Desouky, M. A. (2010). Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions. Material Science Research India, 7(1), 133-138. [Link]
-
Amanote Research. (n.d.). The Stabilities of N-Cl Bonds in Biocidal Materials. [Link]
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Semantic Scholar. (n.d.). Inter- and intramolecular mechanisms for chlorine rearrangements in trimethyl-substituted N-chlorohydantoins. [Link]
-
Le, T., & Nguyen, M. T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(34), 20691-20700. [Link]
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Singh, P., & Kumar, A. (2015). Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5. International Journal of Engineering, Science and Mathematics, 4(1), 1-10. [Link]
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Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. [Link]
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MDPI. (2020, August 15). N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies. [Link]
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Dickson, K. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]
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ResearchGate. (2025, August 6). Electronic structure of nitrogen–chlorine bonds in some compounds studied by NQR spectroscopy and DFT calculations. [Link]
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PubMed. (1986). N-halo Derivatives III: Stabilization of Nitrogen-Chlorine Bond in N-chloroamino Acid Derivatives. [Link]
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US EPA. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (Pc Code 006315). [Link]
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RMIT University. (2015, January). A novel hydantoin synthesis and exploration of related reactions. [Link]
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National Institutes of Health. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]
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RSC Publishing. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
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ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
-
RSC Publishing. (1986). Kinetics and mechanism of decomposition of N-chloro-α-amino acids. [Link]
-
ResearchGate. (n.d.). Theoretical study of the stability of hexachloro- and hexafluorocyclohexane isomers. [Link]
-
ARC Journals. (n.d.). Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic. [Link]
-
ResearchGate. (n.d.). Mechanochemical N -Chlorination Reaction of Hydantoin: In Situ Real-Time Kinetic Study by Powder X-ray Diffraction and Raman Spectroscopy. [Link]
-
ResearchGate. (2021, June). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
Wikipedia. (n.d.). BCDMH. [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
-
Haz-Map. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin. [Link]
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Organocatalytic Precision: A Comparative Guide to Hydantoin/DBU Binary Cocatalysts in Cyclic Ester Ring-Opening Polymerization
Organocatalytic Precision: A Comparative Guide to Hydantoin/DBU Binary Cocatalysts in Cyclic Ester Ring-Opening Polymerization
The shift toward metal-free ring-opening polymerization (ROP) of cyclic esters is driven by the stringent purity requirements of biomedical applications, where residual metal catalysts (such as tin(II) octanoate) compromise biocompatibility. While single-component organic superbases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) exhibit exceptional activity, they frequently suffer from poor selectivity, leading to unwanted transesterification and epimerization at high conversions[1].
To bridge the gap between high catalytic activity and strict stereochemical control, binary hydrogen-bonding organocatalysts have emerged as the gold standard. Among these, the recently developed (thio)hydantoin/organic superbase (HHyd/DBU) binary system offers unprecedented tunability, thermal stability, and stereocontrol[2]. This guide objectively compares the hydantoin/DBU system against established organocatalytic alternatives and provides a self-validating experimental framework for its application.
Mechanistic Causality: The Hydantoin/DBU Advantage
The efficacy of the HHyd/DBU system lies in its cooperative activation mechanism . Hydantoins, such as 1,5,5-trimethylimidazolidine-2,4-dione (HHyd2), feature highly tunable acidity via substitutions at the N1, N3, C5, and C2 positions[2].
When paired with a superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), an acid-base equilibrium is established. DBU abstracts a proton from the hydantoin, generating a conjugate acid (DBU-H⁺) and a hydantoinate anion.
-
Electrophilic Activation: The DBU-H⁺ species activates the cyclic ester monomer, increasing its susceptibility to nucleophilic attack.
-
Nucleophilic Activation: Simultaneously, the hydantoinate anion activates the propagating alcohol chain end via hydrogen bonding.
The Causality of Control: Unlike single-component superbases that indiscriminately attack polymer backbones, the bulky, charge-separated HHyd/DBU complex sterically shields the growing chain. This cooperative dual-activation accelerates propagation while completely obviating the potential for epimerization and transesterification—even in the highly sensitive ROP of L-lactide (LLA)[2].
Cooperative activation mechanism of HHyd/DBU in cyclic ester ring-opening polymerization.
Comparative Performance Analysis
To contextualize the performance of HHyd2/DBU, we must evaluate it against other leading organocatalysts: TBD (single-component superbase), Thiourea/DBU, and Urea/MTBD. The data below synthesizes their performance metrics in the ROP of cyclic esters.
Table 1: Organocatalyst Performance in Cyclic Ester ROP
| Catalyst System | Target Monomer | Reaction Conditions | Conversion (%) | Dispersity (Đ, Mw/Mn) | Epimerization / Transesterification | Thermal Stability |
| HHyd2 / DBU | L-Lactide / TMC | RT (Solvent) to 90°C (Bulk) | >95% | 1.08 - 1.15 | None | High (Active in bulk at 90°C)[2] |
| TBD | L-Lactide / DXO | RT (Solvent) | >98% | 1.20 - 1.40 | High at >80% conversion | Moderate[1] |
| Thiourea / DBU | L-Lactide / CL | RT (Solvent) | >90% | 1.05 - 1.12 | None | Low (Decomposes >110°C)[3] |
| Urea (TCC) / MTBD | VL / CL | RT (Solvent) | >91% | 1.06 - 1.10 | None | High (Active in polar solvents)[4] |
Analytical Insights:
-
Stereocontrol vs. Speed: While TBD achieves rapid polymerization, its high nucleophilicity leads to backbone cleavage (transesterification) and broadening of dispersity (Đ > 1.20) as monomer concentration depletes[1]. HHyd2/DBU maintains strict living characteristics (Đ < 1.15) without epimerization[2].
-
Thermal Robustness: Thiourea-based H-bond donors paired with amines often decompose at elevated temperatures (>110 °C), limiting their utility in solvent-free (bulk) melt polymerizations[3]. In contrast, HHyd2/DBU successfully catalyzes the bulk ROP of trimethylene carbonate (TMC) at 90 °C, reducing reaction times from 6 hours (in solvent) to just 0.5 hours while maintaining a narrow dispersity of 1.12[2].
Self-Validating Experimental Protocol
The following protocol details the controlled/living ROP of L-Lactide using the HHyd2/DBU binary cocatalyst. This methodology is designed as a self-validating system : by taking kinetic aliquots, researchers can plot conversion (via ¹H NMR) against time to confirm first-order kinetics, while Size Exclusion Chromatography (SEC) validates the linear evolution of molecular weight ( Mn ) relative to monomer conversion.
Self-validating experimental workflow for HHyd/DBU catalyzed ring-opening polymerization.
Step-by-Step Methodology
1. Rigorous Dehydration (Preparation)
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon. Dissolve L-Lactide (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 M).
-
Causality: Trace moisture acts as an uncontrolled secondary initiator. Water-initiated chains lead to unpredictable molecular weights, bimodal SEC traces, and broader dispersities.
2. Precise Initiation
-
Action: Introduce Benzyl alcohol (BnOH, 0.02 mmol) to the monomer solution via a gas-tight syringe.
-
Causality: BnOH provides a primary hydroxyl group for precise chain initiation. The theoretical molecular weight is strictly dictated by the [M]0/[I]0 ratio, ensuring predictability.
3. Cooperative Catalysis Activation
-
Action: In a separate dry vial, prepare a stock solution of HHyd2 (0.05 mmol, 5 mol%) and DBU (0.05 mmol, 5 mol%) in DCM. Inject this binary mixture into the main reaction flask to initiate propagation.
-
Causality: Premixing the hydantoin and DBU establishes the hydrogen-bonded cooperative complex before monomer exposure, preventing uncontrolled, purely DBU-mediated initiation.
4. Kinetic Monitoring (Propagation)
-
Action: Stir the reaction at room temperature. Withdraw 50 μL aliquots every 30 minutes using a fine-needle syringe.
-
Causality: Aliquots are immediately quenched and analyzed via ¹H NMR to monitor the disappearance of the L-Lactide methine proton signal. This validates the living nature of the polymerization in real-time.
5. Thermodynamic Quenching
-
Action: Upon reaching target conversion (>95%), rapidly inject an excess of benzoic acid (0.1 mmol) dissolved in DCM.
-
Causality: Benzoic acid instantly protonates the hydantoinate anion and neutralizes DBU. This freezes the living chain ends and prevents thermodynamic backbiting (transesterification) that would otherwise degrade the polymer architecture.
6. Purification
-
Action: Precipitate the polymer solution into cold, stirring methanol. Filter and dry the resulting poly(L-lactide) (PLLA) under vacuum to a constant weight.
Sources
Safety & Regulatory Compliance
3,5,5-Trimethylimidazolidine-2,4-dione proper disposal procedures
3,5,5-Trimethylimidazolidine-2,4-dione proper disposal procedures
As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical intermediates is just as critical as their synthesis. 3,5,5-Trimethylimidazolidine-2,4-dione (CAS 6345-19-3), a substituted hydantoin, is a highly valuable, privileged non-aromatic five-membered heterocyclic scaffold frequently utilized in medicinal chemistry and drug development[1].
However, its specific toxicological profile demands rigorous, scientifically grounded operational and disposal protocols. This guide provides an in-depth, self-validating framework for the safe management and disposal of this compound, ensuring compliance, environmental protection, and laboratory safety.
Physicochemical & Hazard Profiling: The Causality of Disposal
To design an effective disposal plan, we must first understand the molecular and toxicological characteristics of the compound. The disposal strategy is not arbitrary; it is directly dictated by the data summarized below.
Table 1: Quantitative Data and Operational Implications
| Property / Hazard | Description / Classification | Causality & Operational Implication |
| CAS Number | 6345-19-3 | Unique identifier required for accurate hazardous waste manifesting. |
| Molecular Formula | C₆H₁₀N₂O₂ | The nitrogen-rich hydantoin ring generates toxic nitrogen oxides (NOx) upon combustion. Mandates incineration with NOx scrubbing. |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | Systemic absorption risk[2]. Mandates strict PPE , including double-gloving and respiratory protection if aerosolized. |
| Irritation | Skin Irrit. 2, Eye Irrit. 2A | Direct contact hazard[2]. Requires tight-fitting safety goggles and a fully buttoned lab coat. |
| Specific Target Organ | STOT SE 3 (Drowsiness/Dizziness) | Central nervous system depressant upon acute exposure[2]. All open-container handling must occur in a certified fume hood. |
Operational Safety & PPE Requirements
Before initiating any disposal or cleanup procedure, personnel must establish a primary barrier of protection. Drawing from handling standards for related toxic diones[3], the following self-validating PPE protocol must be observed:
-
Dermal Protection: Wear chemical-resistant nitrile gloves. Validation Check: Perform a visual inspection and inflation test of the gloves prior to donning to ensure no micro-punctures exist.
-
Ocular Protection: Tight-fitting, splash-proof safety goggles. Standard safety glasses are insufficient due to the Eye Irrit. 2A classification.
-
Respiratory Protection: All waste consolidation must be performed inside a fume hood. If a spill occurs outside of engineering controls, a3[3] is required to prevent inhalation of acute toxic particulates.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems . This means each workflow contains built-in verification steps to ensure the procedure was executed successfully before moving to the next phase.
Protocol A: Routine Laboratory Waste Segregation and Disposal
Standard landfilling or drain disposal of 3,5,5-Trimethylimidazolidine-2,4-dione is strictly prohibited due to its environmental persistence and acute toxicity.
-
Segregation: Isolate the compound from strong oxidizing agents, strong acids, and strong bases. Causality: The imidazolidine ring can undergo exothermic hydrolysis or oxidation, potentially releasing toxic gases.
-
Primary Containment: Place all solid waste and contaminated consumables (e.g., weigh boats, spatulas) into a sealable High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against polar organics and prevents moisture ingress.
-
Labeling: Affix a GHS-compliant label indicating "Hazardous Waste: 3,5,5-Trimethylimidazolidine-2,4-dione" and display the GHS07 (Exclamation Mark) pictogram[2].
-
Validation Check (Containment): Invert the sealed HDPE container gently over a secondary tray. If no particulate matter escapes, the primary seal is validated.
-
Final Destruction: Transfer the manifested waste to a licensed hazardous waste management facility. The mandated destruction method is high-temperature incineration (>1000°C) . Causality: High temperatures are required to break the robust C-N bonds, and the facility must utilize ammonia/urea injection scrubbers to reduce the resulting NOx emissions into harmless N₂ and water.
Protocol B: Immediate Spill Response and Decontamination
In the event of an accidental release, follow this self-validating cleanup protocol to mitigate the STOT SE 3 (inhalation) and Acute Tox 4 (dermal) risks.
-
Evacuation & Ventilation: Evacuate non-essential personnel. Maximize room ventilation to disperse potential airborne particulates.
-
Dampening (Aerosol Mitigation): Gently cover the spilled solid with damp absorbent paper towels. Causality: Wetting the powder prevents aerosolization, neutralizing the inhalation hazard.
-
Collection: Using non-sparking, disposable tools, sweep the dampened material into a dedicated hazardous waste bag.
-
Chemical Decontamination: Wash the spill site with a mild soapy water solution, followed by a thorough clean water rinse.
-
Validation Check (Decontamination): Wipe the cleaned, dried surface with a fresh, dry white paper towel. Inspect the towel under a bright light or UV lamp. If any discoloration or crystalline residue is visible on the towel, the area is still contaminated, and Step 4 must be repeated until the towel remains pristine.
Workflow Visualization
The following diagram illustrates the logical, end-to-end logistical workflow for the safe disposal of this compound.
Figure 1: End-to-end logistical workflow for the safe disposal of 3,5,5-TMH waste.
References
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
